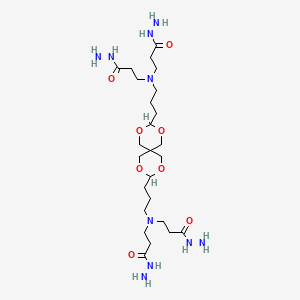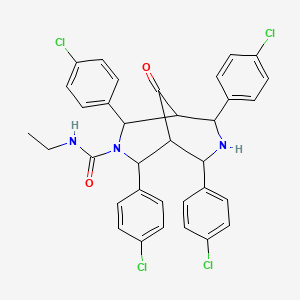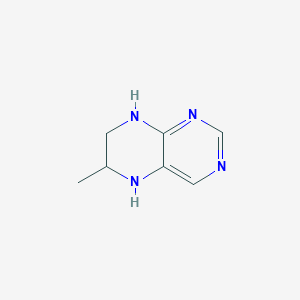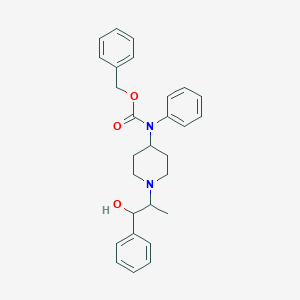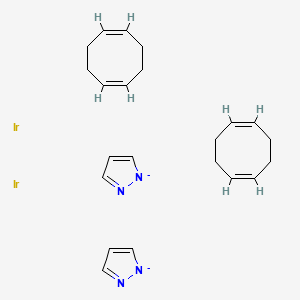![molecular formula C8H19N3O2 B13790867 N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)
N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide: is a chemical compound with the molecular formula C8H19N3O2. It consists of 19 hydrogen atoms, 8 carbon atoms, 3 nitrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes an aminooxy group, making it a valuable reagent in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide typically involves the reaction of 3-(aminooxy)propylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-(Aminooxy)propylamine is reacted with acetic anhydride.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is purified using standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: : In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: : N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Primary amines.
Substitution: Substituted amides or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: : N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide is used as a reagent in organic synthesis, particularly in the formation of oxime derivatives and other nitrogen-containing compounds.
Biology: : In biological research, this compound is used as a cross-linking agent to study protein-protein interactions and to stabilize protein structures.
Industry: : In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Mecanismo De Acción
The mechanism of action of N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide involves its ability to form stable covalent bonds with target molecules. The aminooxy group can react with carbonyl groups to form oxime linkages, which are stable and resistant to hydrolysis. This property makes it useful in various applications, including cross-linking proteins and stabilizing molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-{[3-(Aminopropyl)amino}propyl)acetamide: Similar structure but lacks the aminooxy group.
N-(3-{[3-(Hydroxypropyl)amino}propyl)acetamide: Contains a hydroxy group instead of an aminooxy group.
Uniqueness: : N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide is unique due to the presence of the aminooxy group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring stable covalent linkages .
Propiedades
Fórmula molecular |
C8H19N3O2 |
|---|---|
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
N-[3-(3-aminooxypropylamino)propyl]acetamide |
InChI |
InChI=1S/C8H19N3O2/c1-8(12)11-6-2-4-10-5-3-7-13-9/h10H,2-7,9H2,1H3,(H,11,12) |
Clave InChI |
ZWIZPFBERCTPBH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCNCCCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


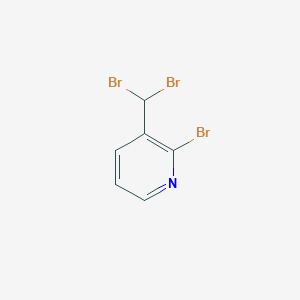
![heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol](/img/structure/B13790793.png)
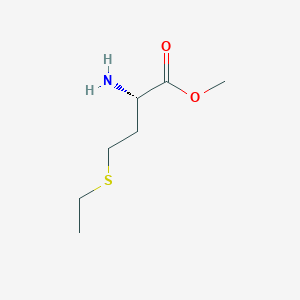
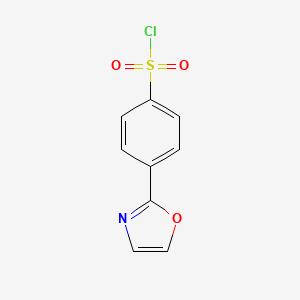
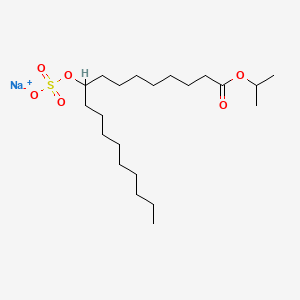
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)
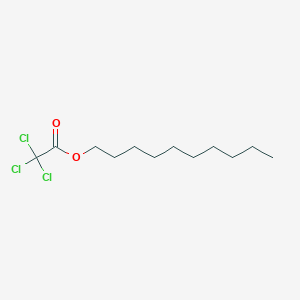
![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
